GMC 3-15
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Overview
Description
These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in neurotransmission and is involved in various physiological processes including mood regulation, vascular function, and pain perception.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 3-15 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of 4-methoxy-3-(4-methylpiperazin-1-yl)aniline.
Coupling reactions: This intermediate is then coupled with 4-nitrobenzoyl chloride to form the nitro compound.
Reduction: The nitro group is reduced to an amine.
Final coupling: The amine is then coupled with 3-methylbenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
GMC 3-15 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
GMC 3-15 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of aromatic substitution and other organic reactions.
Biology: Investigated for its effects on serotonin receptors and related signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions involving serotonin dysregulation, such as depression and migraine.
Mechanism of Action
GMC 3-15 exerts its effects by selectively binding to and antagonizing the 5-HT1B and 5-HT1D serotonin receptors. This prevents serotonin from binding to these receptors, thereby modulating neurotransmission and affecting various physiological processes. The molecular targets include the 5-HT1B and 5-HT1D receptors, and the pathways involved are primarily related to serotonin signaling .
Comparison with Similar Compounds
Similar Compounds
Sumatriptan: Another 5-HT1B/1D receptor antagonist used in the treatment of migraines.
Rizatriptan: Similar to sumatriptan, used for migraine relief.
Zolmitriptan: Another triptan compound with similar receptor targets .
Uniqueness
GMC 3-15 is unique in its high selectivity and potency for the 5-HT1B and 5-HT1D receptors compared to other similar compounds. This makes it a valuable tool in research for understanding serotonin receptor function and developing new therapeutic agents.
Properties
IUPAC Name |
4-[4-[[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]carbamoyl]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-18-16-21(26(28)32)8-10-23(18)19-4-6-20(7-5-19)27(33)29-22-9-11-25(34-3)24(17-22)31-14-12-30(2)13-15-31/h4-11,16-17H,12-15H2,1-3H3,(H2,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXRXIHKXXMGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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